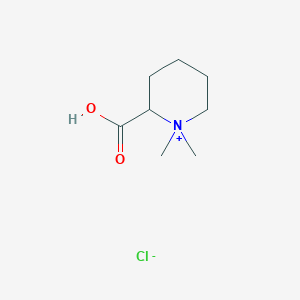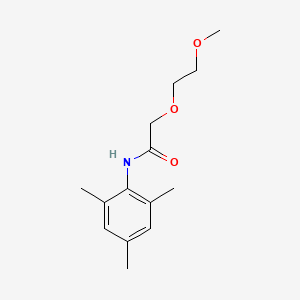
2-Carboxy-1,1-dimethylpiperidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carboxy-1,1-dimethylpiperidin-1-ium chloride: is a chemical compound with the molecular formula C8H16NO2Cl It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxy-1,1-dimethylpiperidin-1-ium chloride typically involves the reaction of piperidine derivatives with appropriate carboxylating agents. One common method includes the alkylation of piperidine with dimethyl sulfate, followed by carboxylation using carbon dioxide under high pressure and temperature conditions. The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and the implementation of purification steps such as crystallization and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Carboxy-1,1-dimethylpiperidin-1-ium chloride can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: 2-Carboxy-1,1-dimethylpiperidin-1-ium chloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It can act as a ligand in binding studies and help elucidate the mechanisms of enzyme catalysis.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural properties make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Carboxy-1,1-dimethylpiperidin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness: 2-Carboxy-1,1-dimethylpiperidin-1-ium chloride is unique due to its carboxylate and dimethyl substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
62581-20-8 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
1,1-dimethylpiperidin-1-ium-2-carboxylic acid;chloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)6-4-3-5-7(9)8(10)11;/h7H,3-6H2,1-2H3;1H |
InChI Key |
MTHUYCKWLYBVJP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1C(=O)O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-([1,1'-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B14528167.png)


![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate](/img/structure/B14528181.png)
![Bicyclo[3.3.1]nonan-1-yl trifluoroacetate](/img/structure/B14528185.png)
![Methyl 4-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B14528196.png)
